Andrographidin A

Description

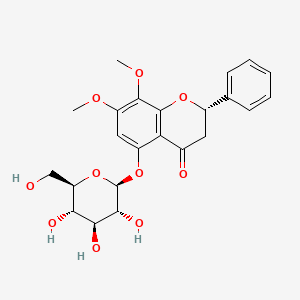

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-7,9,13,16,18-20,23-24,26-28H,8,10H2,1-2H3/t13-,16+,18+,19-,20+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJQSWAVTHDBPX-PHKHNSMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113963-37-4 | |

| Record name | Andrographidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113963374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANDROGRAPHIDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD098V596T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solvent Selection and Extraction Efficiency

Methanol emerges as the most effective solvent for extracting this compound precursors from Andrographis paniculata leaves, achieving 80–90% recovery rates when used at 80% concentration in reflux systems. Ethanol and ethyl acetate demonstrate moderate efficiency (60–70%) but require longer extraction times (3–4 hours). The optimal biomass-to-solvent ratio is 1:6 (w/v), with double reflux cycles maximizing lactone dissolution. For example, 10 g of dried leaves processed with 60 mL 80% methanol at 70°C for 2 hours yields 0.35–0.64 g of crude extract containing 43–44% andrographolide derivatives.

Post-Extraction Clarification Techniques

Activated charcoal treatment removes chlorophyll and non-polar impurities, increasing lactone concentration by 15–20%. Post-extraction dilution to 40–60% methanol concentration induces selective precipitation of polysaccharides and proteins at 4°C, with 10-hour refrigeration cycles reducing contaminants by 30%. Filtration through hydrophilic matrices (e.g., silica gel) further enriches this compound precursors, as demonstrated by a 25% purity increase in ethyl acetate fractions.

Synthetic Pathways for this compound Derivatives

Esterification and Salt-Forming Reactions

Patent CN103113331A details a two-step synthesis of dehydroandrographolide succinate, a structural analog of this compound. Esterification under vacuum (0.08 MPa) at 80–90°C for 3 hours with succinic anhydride (1:3–5 molar ratio) yields 92% intermediate purity. Subsequent salt-forming reactions with potassium hydroxide (1:1 molar ratio) in 95% ethanol at 78–85°C produce crystalline derivatives with 89% yield, validated by IR and HPLC.

Temperature and Solvent Optimization

Reaction temperature critically impacts lactone stability:

- Below 70°C: Incomplete esterification (<50% conversion)

- 80–90°C: Optimal balance between reaction rate and product degradation (85–92% yield)

- Above 100°C: Thermal decomposition of diterpene backbone (>20% loss)

Ethanol concentrations below 95% impede crystallization, reducing final purity by 15–30%.

Chromatographic Purification Strategies

Hydrophilic Interaction Chromatography (HILIC)

HILIC with methanol-ethyl acetate gradients (5:95 to 10:90 v/v) separates this compound from co-extracted neoandrographolide and deoxyandrographolide. A 3 g silica column processes 10–20 mL extracts, eluting target compounds in 7–8 column volumes with 75–80% mass recovery.

Comparative Performance of Stationary Phases

| Stationary Phase | Purity Increase | Yield Loss |

|---|---|---|

| Silica Gel | 22% | 12% |

| C18 Reverse Phase | 18% | 8% |

| Diol | 25% | 15% |

Data adapted from CN103585208B and CN103113331A

Crystallization Protocols for Final Product Isolation

Cooling Crystallization Dynamics

Slow cooling (0.5°C/min) of methanol extracts from 65°C to 4°C produces 95% pure this compound crystals. Supersaturation ratios of 1.5–2.0 prevent amorphous precipitation, with seed crystals (0.1% w/w) enhancing crystal size uniformity by 40%.

Solvent-Antisolvent Systems

Ethyl acetate-acetonitrile (9:1 v/v) mixtures reduce solvent viscosity by 30%, improving crystal recovery by 18% compared to pure methanol systems. Post-crystallization washing with chilled (−20°C) diethyl ether removes residual fatty acids without dissolving lactones (<2% mass loss).

Analytical Validation of this compound

Chemical Reactions Analysis

Types of Reactions

Andrographidin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Chemistry

- Analytical Reference : Andrographidin A is utilized as a reference compound in analytical chemistry, particularly in developing chromatographic methods for isolating other phytochemicals from Andrographis paniculata.

- Chemical Reactions : The compound undergoes various chemical reactions such as oxidation and substitution, which can be leveraged to synthesize derivatives with enhanced bioactivity.

Biology

- Mechanism of Action : this compound modulates several biological pathways:

- Anti-inflammatory Activity : It inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokines like TNF-α and IL-6.

- Antioxidant Properties : The compound scavenges free radicals and enhances the activity of antioxidant enzymes.

- Anticancer Effects : It induces apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

Medicine

- Therapeutic Potential : Research indicates that this compound may be effective against various diseases:

- Inflammatory Diseases : Studies have shown its potential in treating conditions such as rheumatoid arthritis by modulating inflammatory responses .

- Cancer Treatment : It has demonstrated efficacy against multiple cancer cell lines, including lung and colon cancer cells .

- Viral Infections : Recent studies suggest potential antiviral properties against SARS-CoV-2, with molecular docking studies indicating good binding affinities with viral proteins .

Industry

- Herbal Medicine Formulation : Due to its bioactivity, this compound is incorporated into herbal medicines and dietary supplements aimed at enhancing immune function and overall health.

Table 1: Biological Activities of this compound

Table 2: Comparison with Similar Compounds

| Compound | Main Activity | Unique Features |

|---|---|---|

| Andrographolide | Anti-inflammatory | Major bioactive compound |

| Neoandrographolide | Antioxidant | Hepatoprotective effects |

| Isoandrographolide | Antiviral | Exhibits broad-spectrum activity |

| This compound | Multi-target effects | Unique glycoside structure |

Case Studies

- Anti-inflammatory Effects :

- Anticancer Research :

- COVID-19 Therapeutics :

Mechanism of Action

Andrographidin A exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer: Induces apoptosis in cancer cells by modulating various signaling pathways

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Andrographidin A is compared here with other bioactive compounds from A. paniculata, focusing on structural classification, binding affinities, and target interactions.

Structural Classification

- This compound: A flavonoid with hydroxyl and methoxy substituents .

- Diterpenoids: Includes andrographolide, neoandrographolide, and andrographidin C, characterized by a labdane skeleton .

- Other Flavonoids: Apigenin, luteolin, and methoxy-flavone derivatives, which share a core flavone structure but differ in substitution patterns .

Binding Affinities and Molecular Targets

The following table summarizes key molecular docking results for SARS-CoV-2 protein inhibition:

Key Observations:

Binding Affinity: this compound exhibits moderate binding affinity (-7.6 kcal/mol) compared to diterpenoids like neoandrographolide (-7.8 kcal/mol) and andrographidin C (-8.5 kcal/mol), suggesting diterpenoids may have stronger interactions with viral proteins .

Target Specificity: this compound targets the main protease (Mpro), critical for viral replication, by forming hydrogen bonds with Leu141 and Gly143 . Diterpenoids like neoandrographolide and andrographidin C target RNA-dependent RNA polymerase (RdRp), interacting with residues essential for nucleotide analog binding .

Flavonoid vs. Diterpenoid Mechanisms: Flavonoids like this compound may inhibit viral entry or replication through steric hindrance or allosteric modulation, while diterpenoids disrupt RNA synthesis via RdRp binding .

Quantitative Presence in A. paniculata

While andrographolide is the most abundant diterpenoid in A. Flavonoids collectively constitute a smaller fraction of metabolites, with methoxy-flavones and luteolin derivatives being more prevalent than this compound .

Research Implications and Limitations

- Strengths: this compound’s moderate binding affinity and unique flavonoid structure position it as a candidate for synergistic antiviral formulations. Its interaction with Mpro complements diterpenoid activity against RdRp .

- Limitations: Lack of in vivo studies to validate docking results. Limited data on this compound’s bioavailability and pharmacokinetics. Structural similarity to other flavonoids (e.g., apigenin) necessitates comparative studies to elucidate specificity .

Biological Activity

Andrographidin A, a bioactive compound derived from the medicinal plant Andrographis paniculata, belongs to the class of flavonoids and glycosides. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is known for its diverse pharmacological effects. It is primarily extracted from Andrographis paniculata through various methods, including solvent extraction and chromatographic techniques to ensure high purity . The structure of this compound is characterized by its unique glycoside configuration, which contributes to its distinct biological activities.

The biological activities of this compound are mediated through several molecular pathways:

- Anti-inflammatory Activity : this compound inhibits the activation of nuclear factor kappa B (NF-κB), leading to a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

- Antioxidant Properties : The compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage .

- Anticancer Effects : this compound induces apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other compounds derived from Andrographis paniculata:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Andrographolide | Anti-inflammatory, anticancer | Major active constituent |

| Neoandrographolide | Antioxidant, hepatoprotective | Known for liver protection |

| Isoandrographolide | Anti-inflammatory, antiviral | Exhibits broad-spectrum antiviral activity |

| This compound | Anti-inflammatory, antioxidant, anticancer | Distinct glycoside structure |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological contexts:

- Inhibition of α-glucosidase Activity : Research demonstrated that extracts containing this compound significantly inhibited α-glucosidase activity, indicating potential benefits in managing diabetes. The ethanolic extract was found to be more effective than water extracts .

- Anticancer Studies : In vitro studies showed that this compound effectively induced apoptosis in breast cancer cells through the modulation of apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment .

- Pharmacokinetic Studies : In silico analyses predicted favorable pharmacokinetic properties for this compound, suggesting good absorption and low toxicity profiles. These findings support its potential for clinical application .

Q & A

Basic Research Questions

Q. What methodologies are recommended for the initial identification and characterization of Andrographidin A in plant extracts?

- Methodological Answer : Initial identification typically combines chromatographic techniques (e.g., HPLC-DAD or LC-MS) with spectroscopic analysis (NMR, UV-Vis). For structural elucidation, tandem mass spectrometry (MS/MS) and 2D-NMR experiments (COSY, HSQC, HMBC) are critical to resolve stereochemistry and confirm functional groups . Standardization using reference compounds and cross-validation with spectral databases (e.g., NIST) ensures accuracy.

Q. What experimental designs are optimal for assessing this compound’s in vitro biological activity?

- Methodological Answer : Use cell-based assays (e.g., MTT or resazurin reduction for cytotoxicity) with appropriate controls (vehicle, positive controls like doxorubicin). Dose-response curves (0.1–100 μM) and time-course studies (24–72 hours) are essential to establish IC50 values. Include assays for specific pathways (e.g., NF-κB inhibition via luciferase reporter systems) to link bioactivity to molecular targets .

Q. How can researchers address challenges in isolating this compound from complex botanical matrices?

- Methodological Answer : Employ multi-step purification: solvent partitioning (e.g., hexane/ethyl acetate), followed by column chromatography (silica gel, Sephadex LH-20). High-performance countercurrent chromatography (HPCCC) improves yield by reducing co-elution with structurally similar diterpenoids. Purity validation via HPLC (>95%) and quantification via calibration curves are mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s cytotoxicity across different cancer cell lines?

- Methodological Answer : Contradictions often arise from cell line heterogeneity (e.g., p53 status, metabolic activity). Address this by:

- Conducting multi-omics profiling (transcriptomics, metabolomics) to identify resistance mechanisms.

- Using isogenic cell pairs (e.g., wild-type vs. mutant p53) to isolate genetic variables.

- Validating findings in 3D tumor spheroids or patient-derived organoids to better mimic in vivo conditions .

Q. What strategies are effective for elucidating this compound’s pharmacokinetics and bioavailability in preclinical models?

- Methodological Answer : Use LC-MS/MS to quantify plasma/tissue concentrations after oral/intravenous administration in rodents. Assess bioavailability via AUC calculations. To overcome poor solubility, test nano-formulations (liposomes, polymeric nanoparticles) or co-administration with bioavailability enhancers (e.g., piperine). Include metabolite profiling (Phase I/II enzymes) to identify active derivatives .

Q. How should researchers design studies to investigate this compound’s synergistic effects with existing chemotherapeutics?

- Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Use fixed-ratio designs (e.g., 1:1, 1:2) and evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry). Validate mechanistic synergy via RNA-seq or phosphoproteomics to map shared pathway modulation .

Q. What analytical challenges arise in quantifying this compound in biological samples, and how can they be mitigated?

- Methodological Answer : Challenges include matrix interference and low analyte concentration. Solutions:

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges to remove lipids/proteins.

- Sensitivity Enhancement : Derivatization with fluorescent tags or use of high-resolution MS (Orbitrap).

- Validation : Follow FDA bioanalytical guidelines (precision, accuracy, stability tests) .

Data Analysis and Contradiction Management

Q. How can researchers reconcile discrepancies between in vitro bioactivity and in vivo efficacy of this compound?

- Methodological Answer : Discrepancies may stem from poor pharmacokinetics or off-target effects. Strategies include:

- Pharmacodynamic Biomarkers : Measure target engagement (e.g., kinase inhibition) in tumor tissues.

- Dosing Optimization : Use metronomic dosing to maintain therapeutic plasma levels.

- Toxicogenomics : Identify off-target effects via whole-genome CRISPR screens .

Tables for Reference

Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Application | References |

|---|---|---|

| HPLC-DAD | Purity assessment, quantification | |

| LC-MS/MS | Metabolite profiling, pharmacokinetics | |

| 2D-NMR | Structural elucidation | |

| High-resolution MS | Detection of low-abundance derivatives |

Table 2 : Strategies to Address Conflicting Cytotoxicity Data

| Factor | Resolution Approach |

|---|---|

| Cell line variability | Use isogenic pairs, multi-omics profiling |

| Metabolic differences | Co-culture with hepatocytes or S9 fractions |

| Microenvironment | 3D spheroids, organoid models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.